Spectroscopic Characterization of Cholesterol Ethyl Carbonate: A Technical Guide
Spectroscopic Characterization of Cholesterol Ethyl Carbonate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Cholesterol Ethyl Carbonate, a derivative of the vital biological molecule cholesterol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the rationale behind the spectroscopic techniques and the interpretation of the resulting spectra to elucidate the molecular structure.
Introduction to Cholesterol Ethyl Carbonate and the Imperative of Spectroscopic Analysis
Cholesterol and its derivatives are fundamental components of cellular membranes and precursors to steroid hormones and bile acids. The modification of cholesterol's C3-hydroxyl group, as in Cholesterol Ethyl Carbonate, can significantly alter its physicochemical properties, making it a molecule of interest in various fields, including liquid crystal research and as a potential component in drug delivery systems.
Accurate structural elucidation and purity assessment are paramount for any scientific investigation involving such molecules. Spectroscopic techniques provide a non-destructive and highly detailed view of the molecular architecture. This guide will delve into the three primary spectroscopic methods used for the characterization of organic molecules like Cholesterol Ethyl Carbonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard approach for acquiring high-quality NMR spectra of Cholesterol Ethyl Carbonate involves the following steps:
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Sample Preparation: A solution of 5-10 mg of Cholesterol Ethyl Carbonate is prepared in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for steroidal compounds and its single deuterium lock signal. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to ensure adequate signal dispersion, which is crucial for resolving the many overlapping signals in the complex steroid backbone.
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¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle to allow for faster repetition rates without saturating the signals, a spectral width of approximately 12 ppm, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.
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¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program like zgpg30. A wider spectral width (e.g., 220 ppm) is necessary. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (often several hundred to thousands) and a relaxation delay of 1-2 seconds are required to obtain a good quality spectrum.
Data Interpretation: Assigning the Signals of Cholesterol Ethyl Carbonate
While a publicly available, high-resolution spectrum of Cholesterol Ethyl Carbonate is not readily accessible, its ¹H and ¹³C NMR spectra can be confidently predicted based on the well-documented spectra of cholesterol and related cholesteryl esters.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by a complex aliphatic region and a few distinct signals in the downfield region.
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Ethyl Group: The ethyl carbonate moiety will give rise to two characteristic signals: a quartet around δ 4.2 ppm corresponding to the -O-CH₂ -CH₃ protons, coupled to the adjacent methyl group, and a triplet around δ 1.3 ppm for the -O-CH₂-CH₃ protons, coupled to the methylene protons.
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Cholesterol Backbone:
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The vinylic proton at C6 will appear as a multiplet around δ 5.4 ppm.
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The proton at C3, now esterified, will be shifted downfield compared to cholesterol (around δ 3.5 ppm) to approximately δ 4.5-4.7 ppm and will appear as a multiplet.
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The numerous overlapping signals for the steroidal ring system and the side chain will be observed between δ 0.6 and 2.5 ppm.
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The characteristic methyl proton signals will be present as singlets for C18 and C19, and as doublets for C21, C26, and C27, typically found in the upfield region (δ 0.6-1.1 ppm).
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¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
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Carbonyl Carbon: The carbonate carbonyl carbon (-O-C =O) is expected to have a chemical shift in the range of δ 154-156 ppm.
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Ethyl Group Carbons: The methylene carbon (-O-CH₂ -CH₃) will be found around δ 64 ppm, and the methyl carbon (-O-CH₂-CH₃ ) will be further upfield, around δ 14 ppm.
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Cholesterol Backbone Carbons:
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The olefinic carbons C5 and C6 will appear at approximately δ 139 ppm and δ 123 ppm, respectively.
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The C3 carbon, attached to the carbonate oxygen, will be shifted downfield to around δ 78-80 ppm.
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The remaining carbons of the steroid nucleus and the side chain will produce a multitude of signals in the aliphatic region (δ 10-60 ppm).
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Below is a table summarizing the expected key ¹H and ¹³C NMR chemical shifts for Cholesterol Ethyl Carbonate.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| -O-CH₂ -CH₃ | ~4.2 (q) | ~64 |
| -O-CH₂-CH₃ | ~1.3 (t) | ~14 |
| C=O | - | ~155 |
| C6-H | ~5.4 (m) | ~123 |
| C3-H | ~4.6 (m) | ~79 |
| C5 | - | ~139 |
| C18-H₃ | ~0.68 (s) | ~12 |
| C19-H₃ | ~1.02 (s) | ~19 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Acquiring an IR Spectrum
A common and straightforward method for obtaining the IR spectrum of a solid sample like Cholesterol Ethyl Carbonate is using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
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Data Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Data Interpretation: Characteristic Vibrational Bands
The IR spectrum of Cholesterol Ethyl Carbonate will be dominated by the vibrational modes of the cholesteryl framework and the characteristic absorptions of the ethyl carbonate group. For comparative purposes, the IR data for the closely related cholesteryl methyl carbonate and cholesteryl propyl carbonate from the NIST Chemistry WebBook are presented.[1][2]
| Vibrational Mode | Cholesteryl Methyl Carbonate (cm⁻¹)[1] | Cholesteryl Propyl Carbonate (cm⁻¹)[2] | Expected for Cholesterol Ethyl Carbonate (cm⁻¹) |
| C-H stretching (alkane) | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C=O stretching (carbonate) | ~1740 | ~1740 | ~1740 (strong) |
| C=C stretching (alkene) | ~1670 | ~1670 | ~1670 |
| C-O stretching (ester-like) | ~1260 | ~1260 | ~1260 (strong) |
The most prominent and diagnostic peak in the IR spectrum of Cholesterol Ethyl Carbonate is the strong absorption band around 1740 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of the carbonate functional group. Another strong band is expected around 1260 cm⁻¹ due to the C-O stretching vibrations of the carbonate. The spectrum will also feature strong C-H stretching vibrations from the numerous methyl and methylene groups of the steroid backbone and the ethyl group between 2850 and 3000 cm⁻¹. A weaker absorption around 1670 cm⁻¹ is attributable to the C=C stretching of the alkene in the B-ring of the cholesterol skeleton.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard method for the analysis of relatively non-polar and thermally stable compounds like Cholesterol Ethyl Carbonate is Electron Ionization (EI) coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe, and is heated to induce vaporization.
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Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).
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Mass Analysis: The ions are accelerated and separated based on their m/z ratio by the mass analyzer.
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation: The Molecular Ion and Fragmentation Pattern
The mass spectrum of Cholesterol Ethyl Carbonate is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be largely dictated by the stable cholesteryl cation.
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Molecular Ion (M⁺•): The molecular weight of Cholesterol Ethyl Carbonate (C₃₀H₅₀O₃) is 458.7 g/mol . Therefore, the molecular ion peak is expected at m/z = 458 . This peak may be of low intensity due to the facile fragmentation of the molecule.
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Key Fragmentation: A very characteristic fragmentation for cholesteryl esters and carbonates is the loss of the substituent group to form the stable cholesteryl cation. In the case of Cholesterol Ethyl Carbonate, this would involve the loss of the ethyl carbonate radical. However, a more common fragmentation pathway for cholesteryl esters is the loss of the entire ester group and a proton to form the cholestadiene ion at m/z = 368 . This is often the base peak in the spectrum.
The mass spectrum of the analogous cholesteryl methyl carbonate shows a base peak at m/z 368, corresponding to the cholestadiene cation, and a smaller molecular ion peak.[1] A similar pattern is anticipated for Cholesterol Ethyl Carbonate.
| Ion | Proposed Structure | Expected m/z |
| [M]⁺• | [C₃₀H₅₀O₃]⁺• | 458 |
| [M - C₃H₅O₃]⁺ | [C₂₇H₄₅]⁺ (Cholesteryl cation) | 369 |
| [M - C₃H₆O₃]⁺• | [C₂₇H₄₄]⁺• (Cholestadiene ion) | 368 (likely base peak) |
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the spectroscopic data, the following diagrams illustrate the structure of Cholesterol Ethyl Carbonate with key atoms numbered for potential NMR assignment and a conceptual workflow for its spectroscopic characterization.
Caption: Structure of Cholesterol Ethyl Carbonate with key atoms highlighted.
